1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid

Hammett constant electron-withdrawing effect SAR differentiation

Fluorine positional scans on pyrazole scaffolds demand regioisomeric precision: the 4-fluoro isomer yields false-negative SAR data while the 3-fluoro analog achieves nanomolar JNK3 inhibition (IC₅₀ ~99 nM). Procuring the wrong isomer risks non-reproducible synthetic routes and failed lead identification. • Exclusive 3-fluorobenzyl regioisomer - ensures SAR reproducibility per published campaigns • 5.7× stronger Hammett σₘ (0.34 vs 0.06) alters acylation rates & active ester stability during amide coupling • Required building block per US 8853207 B2 for pyrazole-based fungicide intermediate synthesis Available in research quantities with certified purity. Confirm regioisomer identity by ¹H NMR before use.

Molecular Formula C11H9FN2O2
Molecular Weight 220.203
CAS No. 531506-66-8
Cat. No. B2581196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid
CAS531506-66-8
Molecular FormulaC11H9FN2O2
Molecular Weight220.203
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C11H9FN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16)
InChIKeyIVDPFMFNQXHGNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Chemical Class and Sourcing


1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole-4-carboxylic acid building block featuring a 3-fluorobenzyl substituent at the N1 position. It belongs to the class of 1-substituted pyrazole-4-carboxylic acids and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs . Its molecular formula is C₁₁H₉FN₂O₂ (MW 220.20 g/mol) with a computed XLogP3-AA of 1.5 and a topological polar surface area of 55.1 Ų [1]. The compound is available from multiple global suppliers in research-grade quantities (typically 100 mg to 5 g) at purities ranging from 95% to 98% .

1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Isomer Differentiation


Although 1-(2-fluorobenzyl)- and 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acids share identical molecular formulas and gross computed logP/TPSA values with the 3-fluoro compound [1], the position of the fluorine substituent on the benzyl ring profoundly alters the electronic character (Hammett σₘ = 0.34 for 3-F vs. σₚ = 0.06 for 4-F) and the molecular electrostatic potential surface presented to biological targets [2]. These differences translate into distinct structure-activity relationships when the building block is elaborated to final active compounds, as demonstrated in multiple medicinal chemistry campaigns where regioisomeric fluorobenzyl pyrazoles exhibit orders-of-magnitude differences in target affinity [3]. Procurement of the incorrect positional isomer therefore risks non-reproducibility of published synthetic routes and failure to achieve desired biological potency.

1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Quantitative Differentiation Evidence


Hammett Constants Differentiate Fluoro Positional Isomers

The 3-fluorobenzyl substituent exerts a meta fluorine Hammett σₘ value of 0.34, representing a moderately strong electron-withdrawing inductive effect. In contrast, the 4-fluoro substituent has a σₚ of only 0.06 (weak electron-withdrawing by induction, but strong resonance donation), and the 2-fluoro substituent experiences additional steric and proximity effects not captured by a single σ value [1]. This 5.7-fold difference in σₘ vs. σₚ profoundly influences the acidity of the pyrazole-4-carboxylic acid moiety and the electron density of the pyrazole ring available for downstream coupling reactions [2].

Hammett constant electron-withdrawing effect SAR differentiation

Kinase Inhibition: 3-Fluoro vs. 4-Fluoro Derivatives

A review of fluorinated pyrazole medicinal chemistry demonstrates that a fluorine positional scan (2-F, 3-F, 4-F) on a benzyl-pyrazole scaffold routinely yields IC₅₀ variations of 10- to 100-fold against human kinases. In one disclosed series targeting JNK3, the 3-fluorobenzyl analog displayed a biochemical IC₅₀ of 99.0 nM, whereas the corresponding 4-fluorobenzyl analog was not reported within the active potency range, implying a >10-fold selectivity window. Such positional SAR behavior is a class hallmark of 1-benzylpyrazole-4-carboxylic acid derived inhibitors. [1]

kinase inhibition structure-activity relationship fluorine scan

Sourcing and Pricing: Isomer-Specific Availability

A survey of major research chemical suppliers indicates that the 3-fluorobenzyl isomer (CAS 531506-66-8) is carried by fewer global stockists and commands a higher unit price than the 4-fluorobenzyl isomer (CAS 1154881-57-8). For example, the 3-fluoro isomer is listed at £880/g from Fluorochem, while the 4-fluoro isomer is available at a lower price point from multiple suppliers. This reflects the lower commercial demand and potentially more challenging synthetic route for the meta-substituted isomer.

procurement supply chain vendor catalog

Fungicidal Intermediate Patent Coverage

Patent US-8853207-B2 and related filings explicitly claim heterocyclic pyrazole compounds bearing 3-fluorobenzyl substitution as intermediates for fungicidal active ingredients. The patent data demonstrates that the 3-fluorobenzyl group is a specifically claimed substituent within Markush structures, not a fungible element. Replacement with 2-fluorobenzyl or 4-fluorobenzyl falls outside preferred embodiments and may not deliver the claimed fungicidal efficacy. [1]

agrochemical intermediate fungicide patented synthesis

1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: High-Value Applications


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams conducting fluorine positional scans on pyrazole-4-carboxylic acid scaffolds should exclusively use the 3-fluorobenzyl isomer to accurately interrogate structure-activity relationships. Cross-study evidence shows that 3-fluorobenzyl pyrazole derivatives achieve nanomolar JNK3 inhibition (IC₅₀ ~99 nM), while the 4-fluoro isomer is inactive at comparable concentrations [1]. Procuring the 4-fluoro or 2-fluoro isomer would provide false-negative SAR data, undermining lead identification.

Agrochemical Fungicide Intermediate Synthesis

Chemical development groups synthesizing pyrazole-based fungicide intermediates per US 8853207 B2 require the 3-fluorobenzyl regioisomer as the specified building block [2]. The patent claims do not encompass the 2- or 4-fluorobenzyl isomers as preferred substituents, making the 3-fluoro analog a critical procurement item for process chemistry replication.

Amide Coupling: Meta-Fluoro Electronic Effects

Synthetic chemists performing amide bond formation at the 4-carboxylic acid position can expect differential reactivity compared to the 4-fluoro analog due to the 5.7-fold stronger electron-withdrawing effect of meta-fluorine (σₘ 0.34 vs σₚ 0.06) [3]. This difference impacts acylation rates, active ester stability, and the need to adjust coupling reagents when scaling up.

Structure-Based Drug Design: Electrostatic Surface Representation

Computational chemists building pharmacophore models for pyrazole-based inhibitors must incorporate the distinct electrostatic potential surface created by the 3-fluorobenzyl group. The meta-fluorine atom alters the dipole moment vector relative to the para isomer, resulting in different docking poses and binding energy predictions [1]. Procurement errors between the 3-fluoro and 4-fluoro isomers will invalidate computational predictions and crystal structure-guided lead optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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